molecular formula C21H18INO B3626405 N-(3-iodophenyl)-3,3-diphenylpropanamide

N-(3-iodophenyl)-3,3-diphenylpropanamide

Cat. No.: B3626405
M. Wt: 427.3 g/mol
InChI Key: GKCDABRZAAIAAC-UHFFFAOYSA-N
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Description

N-(3-iodophenyl)-3,3-diphenylpropanamide, with the molecular formula C21H18INO , is a synthetic phenethylamide analog investigated for its potential in bacterial quorum sensing (QS) inhibition . Quorum sensing is a chemical communication process used by bacterial populations, including pathogens, to synchronize group behaviors and coordinate the production of virulence factors, biofilm formation, and swarming motility . Antagonizing QS pathways presents a novel therapeutic strategy to combat bacterial infections, potentially without exerting the strong selective pressure for resistance associated with conventional antibiotics . The core value of this compound lies in its role as a chemical tool for exploring structure-activity relationships (SAR) within the phenethylamide class of QS inhibitors . Research on structurally related compounds, such as N-(4-fluorophenyl)-3-phenylpropanamide, has demonstrated significant attenuation of QS-regulated phenotypes like bioluminescence in the marine pathogen Vibrio harveyi at low micromolar concentrations (IC50 = 1.1 µM) . The structure of this compound features a 3-iodophenyl amide moiety and a 3,3-diphenylpropyl acyl chain, modifications designed to probe the effect of aryl substitutions and chain geometry on antagonist potency. Synthetic modifications to the native autoinducer scaffolds, including the incorporation of aryl functionalities with electron-withdrawing groups like iodine, have proven effective in creating potent QS inhibitors . This reagent is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-iodophenyl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18INO/c22-18-12-7-13-19(14-18)23-21(24)15-20(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,20H,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKCDABRZAAIAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=CC(=CC=C2)I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodophenyl)-3,3-diphenylpropanamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-iodoaniline and 3,3-diphenylpropanoic acid.

    Amidation Reaction: The 3-iodoaniline is reacted with 3,3-diphenylpropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodophenyl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.

    Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the iodophenyl group reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under mild conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azido or thiol-substituted derivatives.

    Oxidation and Reduction: Products include various oxidized or reduced forms of the compound.

    Coupling Reactions: Biaryl compounds are the major products formed in coupling reactions.

Scientific Research Applications

N-(3-iodophenyl)-3,3-diphenylpropanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.

    Industrial Applications: It is employed in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-iodophenyl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Effects: Halogen Type and Position

Halogen Substitution Trends

The substitution pattern and halogen type significantly influence bioactivity and molecular interactions. For example:

  • N-(3-Iodophenyl)maleimide (Compound 27) exhibits an IC50 of 2.24 μM as a potent inhibitor, outperforming chloro- and bromo-substituted analogs. The iodine atom’s large size and polarizability enhance binding affinity in hydrophobic pockets .
  • N-(2-Bromophenyl)-3,3-diphenylpropanamide (CAS 349439-57-2) differs in halogen position (ortho vs. meta), leading to altered steric effects and reduced solubility compared to the 3-iodo derivative .
  • N-(4-Chlorophenyl)-2,3-diphenylpropanamide demonstrates that para-substitution reduces steric hindrance but may decrease target selectivity compared to meta-substituted analogs .
Table 1: Halogen Substituent Impact
Compound Halogen Position Key Property/Activity Source
N-(3-Iodophenyl)-3,3-diphenylpropanamide I meta Enhanced binding affinity
N-(2-Bromophenyl)-3,3-diphenylpropanamide Br ortho High density (1.359 g/cm³)
N-(4-Chlorophenyl)-2,3-diphenylpropanamide Cl para Moderate solvatochromic shifts

Backbone Modifications and Functional Groups

Propanamide Backbone Variations
  • This modification increases reactivity but reduces metabolic stability compared to the parent compound .
  • N-(6-Aminopyridin-2-yl)-3,3-diphenylpropanamide (S1): Used in rotaxane synthesis, this derivative’s pyridinylamino group enables macrocycle interactions, shifting NMR signals (Δδ = 0.2–0.5 ppm) due to hydrogen bonding .
Table 2: Backbone Functionalization Effects
Compound Functional Group Application/Effect Source
FFF-39 Amino-diazirine Chemoproteomics probe for SLC15A4 inhibition
S1 (N-(6-aminopyridin-2-yl)-3,3-diphenylpropanamide) Pyridinylamino Organocatalyst with dynamic chiral pockets

Pharmacological and Physicochemical Properties

Pharmacokinetics and Selectivity
  • RORγ Modulators : Diphenylpropanamide derivatives with para-substituents (e.g., nitro, hydroxyl) show reduced potency compared to meta-iodo analogs. The iodine atom’s electron-withdrawing effect improves target engagement .
  • Solvent Effects : N-(4-Substituted phenyl)-2,3-diphenylpropanamides exhibit solvatochromic shifts dependent on substituent polarity. Meta-iodo derivatives show lower sensitivity to solvent polarity due to steric shielding .
Table 3: Pharmacological Comparison
Compound Target/Activity Key Finding Source
This compound RORγ modulation Improved metabolic stability vs. Cl/Br
N-(4-Nitrophenyl)-2,3-diphenylpropanamide RORγ repression Lower potency (IC50 > 10 μM)

Q & A

Basic: What synthetic strategies are recommended for achieving high-purity N-(3-iodophenyl)-3,3-diphenylpropanamide?

Methodological Answer:
The synthesis of this compound typically involves multi-step reactions, including amide bond formation and halogenation. Key considerations include:

  • Coupling Reactions: Use organolithium reagents or carbodiimide-based coupling agents (e.g., EDC/HOBt) to form the amide bond between 3-iodoaniline and 3,3-diphenylpropanoic acid. Solvent choice (e.g., THF or DCM) and temperature control (0–25°C) are critical to minimize side reactions .
  • Iodination: Optimize iodine source (e.g., NIS or I₂) and stoichiometry to ensure regioselective iodination at the 3-position of the phenyl group. Purification via column chromatography with hexane/ethyl acetate gradients improves yield and purity .
  • Scale-Up: For larger batches, consider continuous flow reactors to enhance reaction control and reduce waste .

Basic: Which analytical techniques are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms the presence of the iodophenyl group (δ 6.8–7.5 ppm for aromatic protons) and diphenylpropanamide backbone (δ 3.2–3.8 ppm for CH₂ groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C₂₁H₁₈INO) and isotopic pattern matching for iodine (m/z 451.04 [M+H]⁺) .
  • X-ray Crystallography: Resolves 3D conformation, bond angles, and packing interactions, critical for understanding binding to biological targets (e.g., enzymes) .

Advanced: How can researchers address low yields during the amide coupling step in synthesis?

Methodological Answer:
Low yields often stem from steric hindrance or poor nucleophilicity of the 3-iodoaniline. Mitigation strategies include:

  • Activating Agents: Replace standard coupling agents with in situ activation via mixed anhydrides (e.g., using ClCO₂Et/Et₃N) to enhance reactivity .
  • Microwave-Assisted Synthesis: Reduce reaction time and improve efficiency by 30–50% using microwave irradiation (e.g., 80°C, 20 minutes) .
  • Protecting Groups: Temporarily protect the iodine substituent with a trimethylsilyl group to reduce steric bulk during coupling, followed by deprotection with TBAF .

Advanced: What experimental approaches are suitable for investigating this compound’s potential as a cholinesterase inhibitor?

Methodological Answer:

  • Enzyme Assays: Perform in vitro inhibition assays using human acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) with Ellman’s method (absorbance at 412 nm). Compare IC₅₀ values to donepezil (reference inhibitor) .
  • Structural Analysis: Co-crystallize the compound with BChE (PDB: 7Q1P as a structural analog) to identify binding interactions (e.g., π-π stacking with diphenyl groups) .
  • Molecular Dynamics (MD): Simulate binding stability and residence time using software like GROMACS, focusing on hydrophobic pocket occupancy .

Advanced: How should conflicting bioactivity data (e.g., variable IC₅₀ values across studies) be resolved?

Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Validate results via:

  • Chemoproteomics: Use photoaffinity probes (e.g., diazirine tags) to capture and identify direct protein targets via LC-MS/MS, as demonstrated for related diphenylpropanamide analogs .
  • Orthogonal Assays: Confirm activity in cell-based models (e.g., SH-SY5Y neurons for cholinesterase inhibition) and compare with recombinant enzyme data .
  • Metabolic Stability Testing: Rule out false negatives caused by rapid degradation in cell media using LC-MS to monitor compound stability over 24 hours .

Advanced: What strategies can optimize structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

  • Analog Synthesis: Systematically modify the iodophenyl group (e.g., replace iodine with bromine or methyl) and the diphenylpropanamide core (e.g., introduce electron-withdrawing groups) .
  • Biological Screening: Test analogs against a panel of targets (e.g., kinases, GPCRs) to assess selectivity. Use SPR (surface plasmon resonance) for binding kinetics .
  • Computational Modeling: Apply QSAR (quantitative SAR) models to predict bioactivity based on descriptors like logP, polar surface area, and H-bond donors .

Advanced: How can researchers elucidate the metabolic pathways of this compound in preclinical models?

Methodological Answer:

  • Radiolabeling: Synthesize a ¹⁴C-labeled version (e.g., at the iodine position) and track metabolites in rat plasma via scintillation counting .
  • LC-MS/MS Metabolomics: Identify phase I (oxidation, deiodination) and phase II (glucuronidation) metabolites using fragmentation patterns and databases (e.g., HMDB) .
  • CYP450 Inhibition Assays: Test interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation: Perform reactions in a fume hood due to potential iodine vapor release during degradation .
  • Waste Disposal: Collect halogenated waste separately and neutralize with 10% sodium thiosulfate before disposal .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-iodophenyl)-3,3-diphenylpropanamide

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